1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one hydrochloride is a synthetic compound with a complex structure that has gained attention in various scientific fields. This compound features a piperidine ring, a pyrazole moiety, and a hydrochloride group, which contribute to its potential applications in medicinal chemistry and other research areas. Its unique chemical composition allows it to interact with biological systems, making it a candidate for further investigation in pharmacology and biochemistry.
This compound is classified as a small organic molecule and can be sourced from various chemical suppliers. It is primarily utilized in research settings for its potential therapeutic properties and as a precursor in the synthesis of more complex compounds. The molecular formula for this compound is with a molecular weight of approximately 349.3 g/mol. The IUPAC name is 1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethanone; hydrochloride .
The synthesis of 1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one hydrochloride typically involves several key steps:
These synthetic routes allow for the construction of the desired compound while providing opportunities for further functionalization.
The molecular structure of 1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one hydrochloride can be represented using various chemical notation systems:
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | 349.3 g/mol |
| IUPAC Name | 1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethanone; hydrochloride |
| InChI | InChI=1S/C15H25ClN4O.ClH/c1-10... |
| InChI Key | RVMPJTFRNXOIJH-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCCN(C1CCN)C(=O)CN2C(=C(C(=N2)C)Cl)C.Cl |
The structural features include a piperidine ring connected to an aminoethyl group, which is further linked to a pyrazole ring substituted with chlorine and methyl groups.
The compound can undergo various chemical reactions due to its functional groups:
These reactions highlight the compound's versatility as a precursor for synthesizing new chemical entities.
The mechanism of action for 1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets within biological systems. The compound may bind to various enzymes or receptors, modulating their activity and resulting in diverse biological effects. The exact pathways and molecular targets are subject to ongoing research but are critical for understanding its potential therapeutic applications .
The physical properties of this compound include:
Chemical properties such as melting point, boiling point, and stability under various conditions are essential for practical applications but require specific experimental data for precise characterization.
The compound has several notable applications in scientific research:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2